molecular formula C39H30N2 B12013777 n,n'-Ditritylcarbodiimide CAS No. 6308-52-7

n,n'-Ditritylcarbodiimide

Cat. No.: B12013777
CAS No.: 6308-52-7
M. Wt: 526.7 g/mol
InChI Key: UCWBROASQNFIQO-UHFFFAOYSA-N
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Description

N,N’-Ditritylcarbodiimide is an organic compound with the molecular formula C39H30N2. It belongs to the class of carbodiimides, which are characterized by the functional group RN=C=NR. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research .

Preparation Methods

The synthesis of N,N’-Ditritylcarbodiimide typically involves the reaction of tritylamine with trityl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbodiimide group. The reaction can be represented as follows:

[ \text{Tritylamine} + \text{Trityl isocyanate} \rightarrow \text{N,N’-Ditritylcarbodiimide} ]

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction .

Chemical Reactions Analysis

N,N’-Ditritylcarbodiimide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form trityl isocyanate and tritylamine.

    Reduction: Reduction of N,N’-Ditritylcarbodiimide can yield tritylamine.

    Substitution: It can undergo nucleophilic substitution reactions where the carbodiimide group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions are tritylamine and trityl isocyanate .

Scientific Research Applications

N,N’-Ditritylcarbodiimide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-Ditritylcarbodiimide involves its ability to form stable covalent bonds with nucleophiles. This property is utilized in various chemical reactions where the carbodiimide group acts as an electrophile, reacting with nucleophiles such as amines and alcohols. The molecular targets and pathways involved include the formation of stable amide and ester bonds .

Comparison with Similar Compounds

N,N’-Ditritylcarbodiimide can be compared with other carbodiimides such as N,N’-Dicyclohexylcarbodiimide and N,N’-Diisopropylcarbodiimide. While all these compounds share the carbodiimide functional group, they differ in their substituents and physical properties:

    N,N’-Dicyclohexylcarbodiimide: Commonly used in peptide synthesis, it is a waxy solid at room temperature.

    N,N’-Diisopropylcarbodiimide: Easier to handle as a liquid, it is also used in peptide synthesis and other organic reactions.

N,N’-Ditritylcarbodiimide is unique due to its trityl groups, which provide steric hindrance and influence its reactivity and stability .

Properties

CAS No.

6308-52-7

Molecular Formula

C39H30N2

Molecular Weight

526.7 g/mol

IUPAC Name

N,N'-ditritylmethanediimine

InChI

InChI=1S/C39H30N2/c1-7-19-32(20-8-1)38(33-21-9-2-10-22-33,34-23-11-3-12-24-34)40-31-41-39(35-25-13-4-14-26-35,36-27-15-5-16-28-36)37-29-17-6-18-30-37/h1-30H

InChI Key

UCWBROASQNFIQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N=C=NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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